2-chloro-N-2-naphthyl-4-nitrobenzamide
Description
2-Chloro-N-2-naphthyl-4-nitrobenzamide is a benzamide derivative characterized by a naphthylamide group attached to a substituted benzene ring. The benzene ring features a chlorine atom at the ortho position (C2) and a nitro group (-NO₂) at the para position (C4). This structural arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound’s molecular formula is C₁₇H₁₁ClN₂O₃, with a molar mass of 326.47 g/mol. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and naphthylamines, followed by purification via crystallization .
Properties
IUPAC Name |
2-chloro-N-naphthalen-2-yl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-16-10-14(20(22)23)7-8-15(16)17(21)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKHFYAUDJLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-chloro-N-2-naphthyl-4-nitrobenzamide, the following structurally related benzamide derivatives are compared:
Structural Analogues
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Benzene Ring) | Amide Group |
|---|---|---|---|---|
| This compound | C₁₇H₁₁ClN₂O₃ | 326.47 | 2-Cl, 4-NO₂ | 2-naphthyl |
| 4-Chloro-N-(naphthalen-2-yl)benzamide | C₁₇H₁₂ClNO | 281.74 | 4-Cl | 2-naphthyl |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | C₁₅H₁₄ClNO₂ | 283.73 | 2-OCH₃, 4-CH₃ | 4-Cl-phenyl |
| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | C₁₃H₈ClN₃O₅ | 333.67 | 2-NO₂ (benzamide), 2-Cl, 4-NO₂ (phenyl) | 2-Cl-4-NO₂-phenyl |
Key Differences and Trends
Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, reducing electron density on the benzene ring. This contrasts with electron-donating groups like methoxy (-OCH₃) in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which enhance resonance stabilization . The absence of a nitro group in 4-chloro-N-(naphthalen-2-yl)benzamide results in higher fluorescence intensity compared to nitro-substituted analogues, as nitro groups typically quench fluorescence via photoinduced electron transfer .
Solubility and Crystallinity: Polar substituents (e.g., -NO₂, -Cl) enhance solubility in polar solvents (e.g., DMSO, acetone) but reduce solubility in nonpolar solvents. For example, this compound is less soluble in hexane than 4-chloro-N-(naphthalen-2-yl)benzamide due to its higher polarity . Crystallographic studies (e.g., Acta Crystallographica reports) reveal that nitro groups induce torsional strain in the benzamide core, leading to non-planar molecular conformations. This affects crystal packing and melting points .
Thermal Stability :
- Nitro-substituted benzamides generally exhibit lower thermal stability due to the labile nature of the nitro group. Differential scanning calorimetry (DSC) studies show decomposition temperatures (Tₐ) of ~200–220°C for nitrobenzamides, compared to ~250°C for chloro- or methoxy-substituted analogues .
For instance, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide has shown moderate activity against E. coli (MIC = 64 µg/mL) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | λₘₐₓ (UV-Vis, nm) | Fluorescence Quantum Yield |
|---|---|---|---|
| This compound | 198–202 | 325 | <0.01 |
| 4-Chloro-N-(naphthalen-2-yl)benzamide | 185–188 | 290 | 0.12 |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 172–175 | 305 | 0.28 |
Table 2: Crystallographic Parameters
| Compound | Space Group | Bond Length (C-Cl, Å) | Dihedral Angle (°) |
|---|---|---|---|
| This compound | P2₁/c | 1.74 | 15.2 |
| 4-Chloro-N-(naphthalen-2-yl)benzamide | P1̄ | 1.72 | 8.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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